molecular formula C13H11N3O5S2 B1263612 (1S,11R)-11-(hydroxymethyl)-15-methyl-6-nitro-12,13-dithia-9,15-diazatetracyclo[9.2.2.01,9.03,8]pentadeca-3(8),4,6-triene-10,14-dione

(1S,11R)-11-(hydroxymethyl)-15-methyl-6-nitro-12,13-dithia-9,15-diazatetracyclo[9.2.2.01,9.03,8]pentadeca-3(8),4,6-triene-10,14-dione

Cat. No.: B1263612
M. Wt: 353.4 g/mol
InChI Key: VRFJINVAZRAFHH-QWHCGFSZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,11R)-11-(hydroxymethyl)-15-methyl-6-nitro-12,13-dithia-9,15-diazatetracyclo[9.2.2.01,9.03,8]pentadeca-3(8),4,6-triene-10,14-dione is a natural product isolated from a co-culture of the bacterial strain Sphingomonas KMK-001 and the fungal strain Aspergillus fumigatus KMC-901. This compound has garnered significant attention due to its potent antibacterial and anticancer properties . It is a member of the dithiodiketopiperazine family, which is known for its complex molecular architecture and biological activities .

Preparation Methods

The total synthesis of (1S,11R)-11-(hydroxymethyl)-15-methyl-6-nitro-12,13-dithia-9,15-diazatetracyclo[9.2.2.01,9.03,8]pentadeca-3(8),4,6-triene-10,14-dione involves several steps, including the formation of a tricyclic core structure. One of the key synthetic routes utilizes a palladium-catalyzed C-H activation reaction to form the indoline five-membered ring . Another approach involves the use of asymmetric organocatalysis to forge the carbon-sulfur bonds essential for the dithiodiketopiperazine structure . The entire synthesis can be completed in eight steps with an overall yield of 15% .

Chemical Reactions Analysis

(1S,11R)-11-(hydroxymethyl)-15-methyl-6-nitro-12,13-dithia-9,15-diazatetracyclo[9.2.2.01,9.03,8]pentadeca-3(8),4,6-triene-10,14-dione undergoes various chemical reactions, including:

Properties

Molecular Formula

C13H11N3O5S2

Molecular Weight

353.4 g/mol

IUPAC Name

(1S,11R)-11-(hydroxymethyl)-15-methyl-6-nitro-12,13-dithia-9,15-diazatetracyclo[9.2.2.01,9.03,8]pentadeca-3(8),4,6-triene-10,14-dione

InChI

InChI=1S/C13H11N3O5S2/c1-14-10(18)12-5-7-2-3-8(16(20)21)4-9(7)15(12)11(19)13(14,6-17)23-22-12/h2-4,17H,5-6H2,1H3/t12-,13+/m0/s1

InChI Key

VRFJINVAZRAFHH-QWHCGFSZSA-N

Isomeric SMILES

CN1C(=O)[C@@]23CC4=C(N2C(=O)[C@]1(SS3)CO)C=C(C=C4)[N+](=O)[O-]

Canonical SMILES

CN1C(=O)C23CC4=C(N2C(=O)C1(SS3)CO)C=C(C=C4)[N+](=O)[O-]

Synonyms

glionitrin A

Origin of Product

United States

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